molecular formula C28H29N5O3 B6301576 6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid CAS No. 261351-48-8

6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid

Cat. No.: B6301576
CAS No.: 261351-48-8
M. Wt: 483.6 g/mol
InChI Key: KWHQGXGUDYJRQC-UHFFFAOYSA-N
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Description

6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthenylidene group linked to a benzotriazole moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,6-bis(diethylamino)xanthene with benzotriazole-5-carboxylic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.

    Biology: The compound is employed in biological staining to visualize cellular components and structures.

    Industry: The compound is used in the manufacturing of high-performance materials and as a component in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: A similar fluorescent dye with applications in biological staining and fluorescence microscopy.

    Fluorescein: Another widely used fluorescent dye with similar properties and applications.

    Eosin Y: A dye used in histology for staining tissues and cells.

Uniqueness

6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid stands out due to its unique structural features, which provide distinct chemical and physical properties. Its combination of a xanthenylidene group with a benzotriazole moiety offers enhanced stability and fluorescence, making it particularly useful in advanced scientific applications.

Properties

IUPAC Name

6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-5-32(6-2)17-9-11-19-25(13-17)36-26-14-18(33(7-3)8-4)10-12-20(26)27(19)21-15-23-24(30-31-29-23)16-22(21)28(34)35/h9-16H,5-8H2,1-4H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHQGXGUDYJRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=C4C(=NN=N4)C=C3C(=O)O)C5=C(O2)C=C(C=C5)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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